molecular formula C10H13Cl2NO3 B6169108 3-(2-aminopropoxy)-5-chlorobenzoic acid hydrochloride CAS No. 2413875-57-5

3-(2-aminopropoxy)-5-chlorobenzoic acid hydrochloride

Cat. No. B6169108
CAS RN: 2413875-57-5
M. Wt: 266.1
InChI Key:
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Description

The compound “3-(2-aminopropoxy)-5-chlorobenzoic acid hydrochloride” is a derivative of benzoic acid, which is a common component in a variety of chemical compounds. It contains an aminopropoxy group attached to the benzene ring, which could potentially give it unique properties .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (a six-membered ring of carbon atoms) with a chlorine atom and a carboxylic acid group (COOH) attached. It also has a three-carbon chain with an amino group (NH2) attached to the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylic acid group could make this compound acidic. The compound is likely to be a solid at room temperature .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Without more information, it’s difficult to speculate on this .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its reactivity, potential uses, and synthesis methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-aminopropoxy)-5-chlorobenzoic acid hydrochloride involves the reaction of 3,5-dichlorobenzoic acid with 2-amino-1-propanol to form the intermediate 3-(2-chloropropoxy)-5-chlorobenzoic acid, which is then reacted with hydrochloric acid to yield the final product.", "Starting Materials": [ "3,5-dichlorobenzoic acid", "2-amino-1-propanol", "hydrochloric acid" ], "Reaction": [ "Step 1: 3,5-dichlorobenzoic acid is reacted with 2-amino-1-propanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-(2-chloropropoxy)-5-chlorobenzoic acid.", "Step 2: The intermediate 3-(2-chloropropoxy)-5-chlorobenzoic acid is then reacted with hydrochloric acid to yield the final product, 3-(2-aminopropoxy)-5-chlorobenzoic acid hydrochloride." ] }

CAS RN

2413875-57-5

Product Name

3-(2-aminopropoxy)-5-chlorobenzoic acid hydrochloride

Molecular Formula

C10H13Cl2NO3

Molecular Weight

266.1

Purity

95

Origin of Product

United States

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